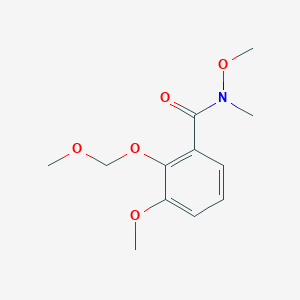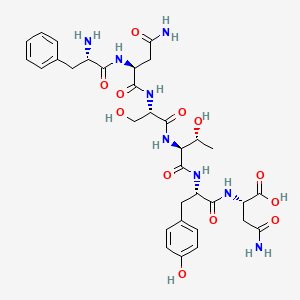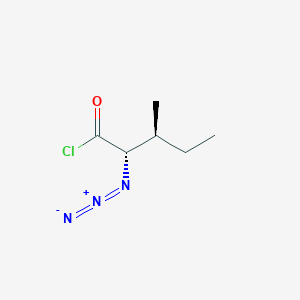![molecular formula C28H18Cl2Si B14183041 Dichlorobis[2-(phenylethynyl)phenyl]silane CAS No. 922501-63-1](/img/structure/B14183041.png)
Dichlorobis[2-(phenylethynyl)phenyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[2-(phenylethynyl)phenyl]silane is a chemical compound with the molecular formula C28H18Cl2Si It is known for its unique structure, which includes two phenylethynyl groups attached to a silicon atom through phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2-(phenylethynyl)phenyl]silane typically involves the reaction of phenylethynyl-substituted phenyl groups with silicon tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{Li} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{H}_5\text{C}\equiv\text{C}-\text{C}_6\text{H}_4\text{)}_2\text{SiCl}_2 + 2 \text{LiCl} ]
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dichlorobis[2-(phenylethynyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylethynyl ketones, while reduction can produce various silanes.
科学研究应用
Dichlorobis[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of Dichlorobis[2-(phenylethynyl)phenyl]silane involves its ability to undergo various chemical transformations. The phenylethynyl groups can participate in reactions such as cycloaddition and cross-coupling, leading to the formation of complex molecular structures. The silicon atom can also coordinate with other molecules, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
Phenylsilane: A simpler organosilicon compound with the formula C6H5SiH3. It is structurally related but lacks the phenylethynyl groups.
Trimethyl(phenylethynyl)silane: Another related compound with the formula C11H14Si. It contains a trimethylsilyl group instead of the dichlorosilane moiety.
Uniqueness
Dichlorobis[2-(phenylethynyl)phenyl]silane is unique due to the presence of two phenylethynyl groups attached to the silicon atom. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical processes. Its ability to undergo multiple types of reactions and form complex products sets it apart from simpler organosilicon compounds.
属性
CAS 编号 |
922501-63-1 |
|---|---|
分子式 |
C28H18Cl2Si |
分子量 |
453.4 g/mol |
IUPAC 名称 |
dichloro-bis[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C28H18Cl2Si/c29-31(30,27-17-9-7-15-25(27)21-19-23-11-3-1-4-12-23)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H |
InChI 键 |
KUASVHYTSZTKFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C3=CC=CC=C3C#CC4=CC=CC=C4)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


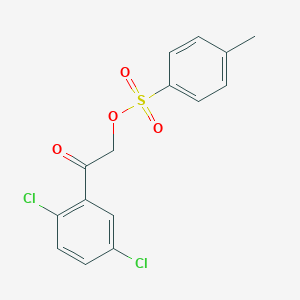
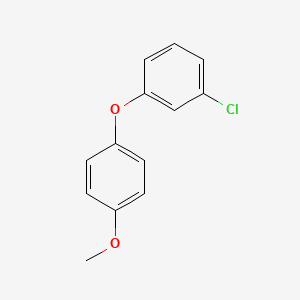
![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
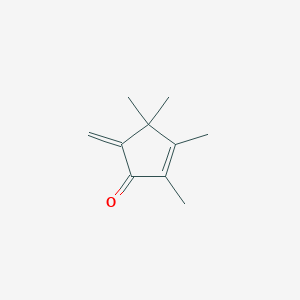
![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
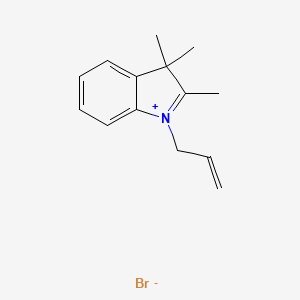
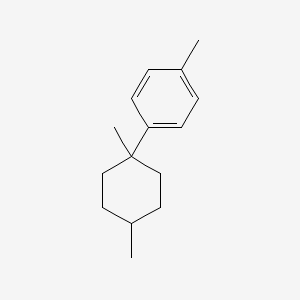

![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
